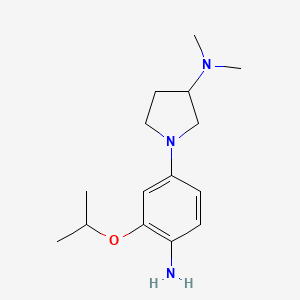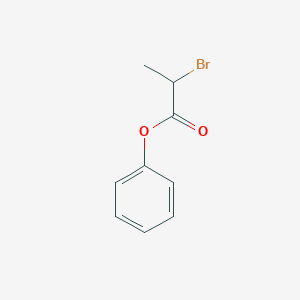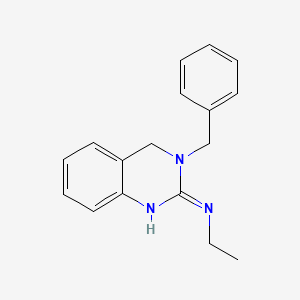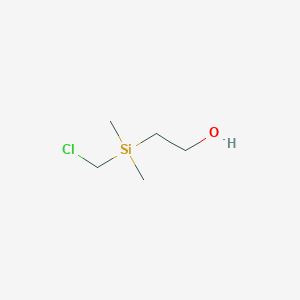![molecular formula C13H17ClN2O4 B13877837 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine is an organic compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol It is characterized by a morpholine ring substituted with a 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl group
Vorbereitungsmethoden
The synthesis of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine typically involves the reaction of morpholine with 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine include:
4-[2-(4-nitrophenoxy)ethyl]Morpholine: This compound has a similar structure but lacks the chloro and methyl substituents on the phenoxy group.
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Piperidine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H17ClN2O4 |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H17ClN2O4/c1-10-8-12(16(17)18)13(9-11(10)14)20-7-4-15-2-5-19-6-3-15/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
YKWBXEQSUQLNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OCCN2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)







![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)


![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
